

D-Erythronolactone natural occurrence and sources

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *D-Erythronolactone*

Cat. No.: B097542

[Get Quote](#)

An In-depth Technical Guide to **D-Erythronolactone**: Evaluating Its Elusive Natural Occurrence and Established Synthetic Utility

Executive Summary

D-Erythronolactone, a gamma-lactone derived from D-erythronic acid, presents a compelling case study in the nuanced distinction between reported biological presence and established natural occurrence. While recognized as a valuable chiral synthon in organic synthesis and a confirmed intermediate in specific bacterial metabolic pathways, its role as a widespread, naturally occurring compound in higher organisms is poorly substantiated. This guide provides a critical evaluation of the current evidence for its endogenous presence, juxtaposed with robust, field-proven methodologies for its chemical synthesis and analytical detection. We address the significant hypothesis that detection in biological matrices may often be an artifact of sample preparation, whereby the open-chain D-erythronic acid cyclizes under acidic conditions. For the researcher, scientist, and drug development professional, this document serves not as a catalog of natural sources, but as a technical manual for the synthesis, analysis, and informed investigation of **D-Erythronolactone**, emphasizing the causality behind experimental choices to ensure scientific integrity.

Part 1: Physicochemical Properties of D-Erythronolactone

A foundational understanding of **D-Erythronolactone**'s properties is essential for its synthesis, purification, and analysis. It is a white crystalline solid with distinct stereochemistry that dictates its utility as a chiral building block.[1]

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ O ₄	[1][2]
Molecular Weight	118.09 g/mol	[1][2]
Melting Point	100-102 °C (lit.)	[1]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Soluble in water; slightly soluble in DMSO and Methanol	[1][3]
Specific Rotation [α]	-71° to -75° (c=1, H ₂ O)	[1][4]
IUPAC Name	(3R,4R)-3,4-dihydroxyoxolan-2-one	[2]

Part 2: Endogenous Occurrence and Putative Natural Sources: A Critical Evaluation

The natural occurrence of **D-Erythronolactone** is a topic marked by sparse and inconclusive evidence. While databases list its presence in various biological contexts, these findings must be interpreted with significant caution due to the potential for artifact formation.

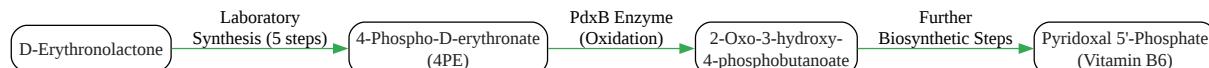
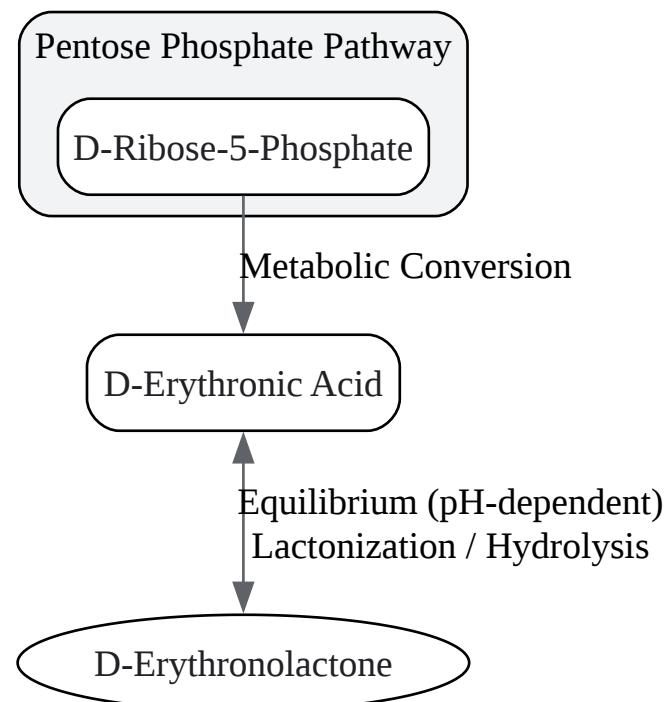
Human Metabolome: The Artifact Hypothesis

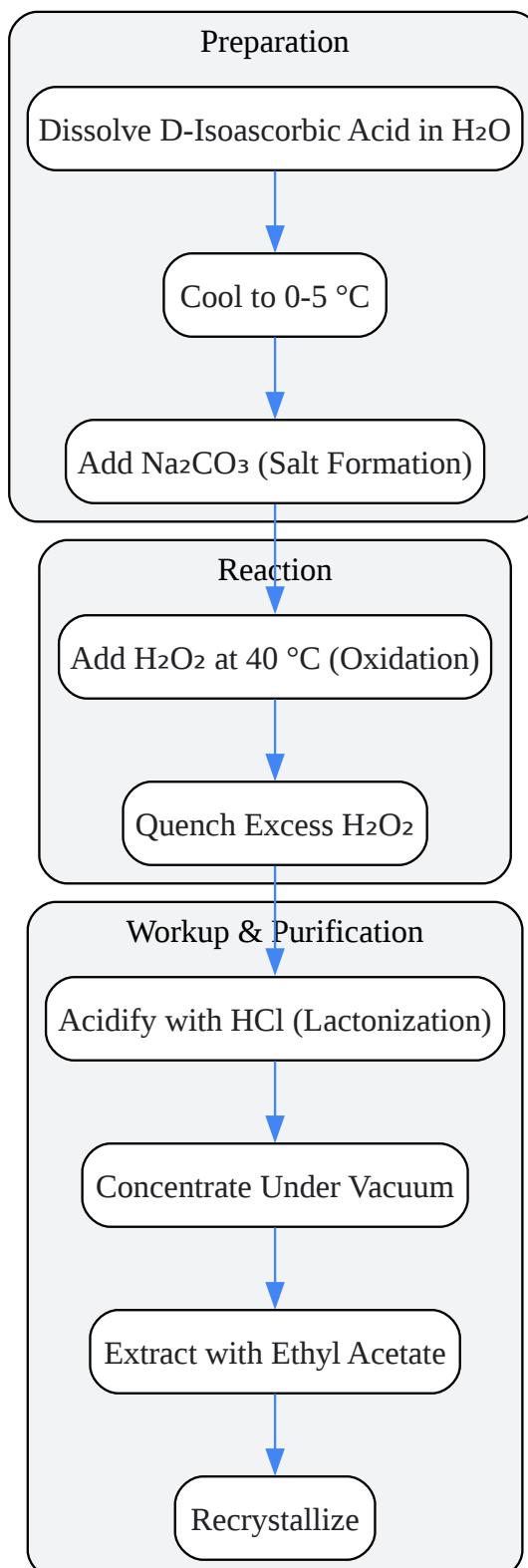
D-Erythronolactone has been identified in human urine, plasma, and cerebrospinal fluid.[5] However, a critical caveat is its relationship with D-erythronic acid, a known endogenous metabolite of carbohydrate metabolism.[6] 4-hydroxy acids, such as erythronic acid, are prone to intramolecular esterification (lactonization) to form a stable five-membered gamma-lactone ring under acidic conditions, which are common during sample extraction and analysis.[5] Therefore, it is highly plausible that **D-Erythronolactone** detected in metabolomic studies is

not endogenously present in vivo but is formed from its precursor, D-erythronic acid, during the analytical workflow.[\[5\]](#)

Causality Insight: This artifact formation is a crucial consideration for any research aiming to quantify endogenous lactones. To ensure trustworthiness, protocols must be designed to maintain a neutral or basic pH throughout the extraction process to keep the hydroxy acid in its open-chain carboxylate form, thus preventing artificial cyclization.

Reported Occurrences in Nature



Despite the ambiguity, some databases report the presence of **D-Erythronolactone** in specific natural sources:


- Plants: It has been reported in *Capsicum annuum* (bell pepper).[\[2\]](#)
- Food Sources: The Human Metabolome Database (HMDB) lists several poultry species (e.g., pheasant, turkey, quail) as potential dietary sources.[\[5\]](#)

These reports require further validation using analytical methods specifically designed to mitigate artifact formation before **D-Erythronolactone** can be definitively classified as a natural constituent of these sources.

Hypothesized Biosynthetic Relationship

D-Erythronic acid is a metabolite linked to the pentose phosphate pathway.[\[6\]](#) Its lactone form, **D-Erythronolactone**, would exist in equilibrium with the open-chain acid, with the equilibrium position heavily influenced by pH.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glycodepot.com [glycodepot.com]
- 4. D-Erythronolactone | 15667-21-7 | TCI AMERICA [tcichemicals.com]
- 5. Human Metabolome Database: Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) [hmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [D-Erythronolactone natural occurrence and sources]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097542#d-erythronolactone-natural-occurrence-and-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com